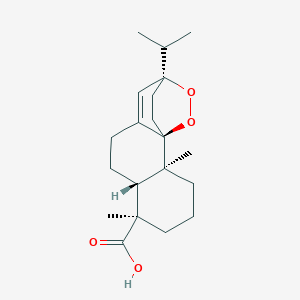
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid, commonly known as EDA, is a naturally occurring abietane diterpenoid found in various conifer species. It has recently gained significant attention in scientific research due to its potential therapeutic applications. EDA has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of EDA is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. EDA has also been found to inhibit the growth and proliferation of cancer cells by regulating various signaling pathways. In terms of anti-inflammatory effects, EDA has been shown to suppress the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EDA has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. EDA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, EDA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are responsible for the inflammatory response.
実験室実験の利点と制限
One advantage of using EDA in lab experiments is its natural origin, making it a potentially safer alternative to synthetic drugs. EDA has also been found to possess low toxicity, making it a promising candidate for drug development. However, the complex synthesis process and limited availability of EDA may pose a limitation for lab experiments.
将来の方向性
There are several future directions for research on EDA. One potential direction is the development of EDA-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of EDA and its potential side effects. Additionally, research on the synthesis of EDA and its derivatives may lead to the development of more efficient and cost-effective methods.
合成法
EDA can be synthesized from the natural precursor, 9alpha,13alpha-dihydroxyabiet-8(14)-en-18-oic acid, through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts, making it a complex and challenging process.
科学的研究の応用
EDA has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in breast cancer and leukemia cells. EDA has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, EDA has been shown to exhibit anti-bacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFJWCHEFCJDC-AXDKOMKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B1179501.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B1179504.png)

![3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B1179521.png)